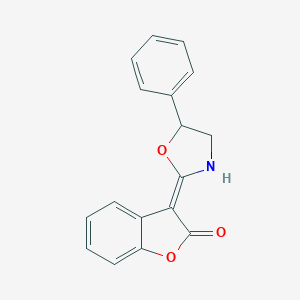
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound that belongs to the pyrimidine family. It has been found to have various applications in scientific research, especially in the field of cancer research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the inhibition of protein kinases, especially the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, and their inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. The compound has also been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile in lab experiments include its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using the compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
For the study of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile include the development of more potent and selective analogs that can overcome the limitations of the compound. The compound can also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. The study of the compound's mechanism of action and its interaction with other signaling pathways can also provide insights into the development of new cancer therapies.
Synthesemethoden
The synthesis of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the reaction of 2-phenyl-4,6-diaminopyrimidine with aniline and methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which is then purified and characterized.
Wissenschaftliche Forschungsanwendungen
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C18H14N4S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-anilino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4S/c1-23-18-15(12-19)17(20-14-10-6-3-7-11-14)21-16(22-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21,22) |
InChI-Schlüssel |
PKJWAMWBWHUNNH-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)



![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
